![molecular formula C11H16N2O B13872446 3-Propan-2-yloxy-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B13872446.png)
3-Propan-2-yloxy-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
3-Propan-2-yloxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, with an additional propan-2-yloxy group attached to the structure .
Preparation Methods
The synthesis of 3-Propan-2-yloxy-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
3-Propan-2-yloxy-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like alkyl halides.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Propan-2-yloxy-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Propan-2-yloxy-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Propan-2-yloxy-5,6,7,8-tetrahydro-1,6-naphthyridine can be compared with other similar compounds, such as:
1,6-Naphthyridine: The parent compound without the propan-2-yloxy group, which also exhibits diverse biological activities.
5,6,7,8-Tetrahydro-1,6-naphthyridine: A similar compound lacking the propan-2-yloxy group, used in various synthetic and medicinal applications.
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-propan-2-yloxy-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C11H16N2O/c1-8(2)14-10-5-9-6-12-4-3-11(9)13-7-10/h5,7-8,12H,3-4,6H2,1-2H3 |
InChI Key |
YNAWWGOBKPMHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(CCNC2)N=C1 |
Origin of Product |
United States |
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